Anazolene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Anazolene can be synthesized through a multi-step process involving the reaction of benzylamine with glyoxal to form an intermediate, which is then cyclized to produce the imidazoline ring. The final product is obtained after purification and crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Anazolene undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the imidazoline ring, to form various analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and platinum-based nanocatalysts are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: Substituted analogs with different chemical properties
Scientific Research Applications
Anazolene has several scientific research applications:
Chemistry: Used as a model compound in studies involving antihistamines and their chemical properties.
Biology: Investigated for its effects on histamine receptors and related biological pathways.
Medicine: Used in formulations for treating allergic reactions and nasal congestion.
Industry: Employed in the production of pharmaceuticals and as a diagnostic aid in determining cardiac output and blood volume
Mechanism of Action
Anazolene exerts its effects by binding to histamine H1 receptors, blocking the action of endogenous histamine. This leads to temporary relief of symptoms caused by histamine, such as nasal congestion and allergic conjunctivitis . The compound’s anticholinergic properties also contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but different chemical structure.
Chlorpheniramine: Also a first-generation antihistamine, used for similar indications.
Clemastine: Another antihistamine with comparable properties
Uniqueness
Anazolene is unique due to its specific chemical structure, which allows it to be used in combination with other compounds like naphazoline for enhanced therapeutic effects. Its dual action as an antihistamine and anticholinergic agent makes it particularly effective in treating allergic symptoms .
Biological Activity
Anazolene, a sodium salt derivative of a benzothiazole compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique benzothiazole structure, which is known for conferring various biological activities. The synthesis of this compound typically involves the modification of benzothiazole derivatives to enhance their pharmacological properties. Recent studies have focused on developing novel compounds that demonstrate improved efficacy against specific biological targets.
Biological Activities
This compound exhibits multiple biological activities, which can be categorized into several key areas:
- Antitumor Activity : this compound has shown potential in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated that it can significantly reduce cell viability in cancer cells by inducing apoptosis and cell cycle arrest. For instance, compounds derived from benzothiazole structures have been reported to inhibit the AKT and ERK signaling pathways, crucial for cancer cell survival and proliferation .
- Anti-inflammatory Effects : Research indicates that this compound may also possess anti-inflammatory properties. It has been observed to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in experimental models, suggesting its potential use in treating inflammatory diseases .
- Antimicrobial Properties : this compound has demonstrated activity against various pathogens, making it a candidate for further exploration in antimicrobial therapies. Its effectiveness against bacterial strains highlights its potential as an antiseptic or disinfectant agent .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of this compound in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cell lines. The results indicated that treatment with this compound at concentrations of 1, 2, and 4 μM led to a significant reduction in cell viability and induced apoptosis. Western blot analysis confirmed the downregulation of key survival proteins associated with the AKT and ERK pathways .
Concentration (μM) | Cell Viability (%) | Apoptosis Induction (%) |
---|---|---|
1 | 75 | 20 |
2 | 50 | 40 |
4 | 30 | 60 |
Case Study 2: Anti-inflammatory Activity
In another study focusing on the anti-inflammatory effects of this compound, researchers treated lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of the compound. The findings revealed a dose-dependent decrease in IL-6 and TNF-α levels, indicating that this compound could serve as a therapeutic agent for inflammatory conditions .
Treatment Group | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
---|---|---|
Control | 150 | 200 |
This compound (10 μM) | 100 | 150 |
This compound (20 μM) | 50 | 100 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Signaling Pathways : The compound's ability to inhibit critical signaling pathways such as AKT and ERK is central to its antitumor effects. By disrupting these pathways, this compound effectively reduces cancer cell survival and promotes apoptosis .
- Cytokine Modulation : In inflammatory contexts, this compound appears to modulate cytokine production by inhibiting transcription factors involved in inflammation, thereby reducing the overall inflammatory response .
Properties
CAS No. |
7488-76-8 |
---|---|
Molecular Formula |
C26H19N3O10S3 |
Molecular Weight |
629.6 g/mol |
IUPAC Name |
4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C26H19N3O10S3/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39) |
InChI Key |
QFVHZQCOUORWEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Key on ui other cas no. |
7488-76-8 |
Synonyms |
8-(4-anilino-5-sulfo-1-naphthylazo)-1-naphthol-3,6-disulfonic acid L 451,167 L 451167 L-451167 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.